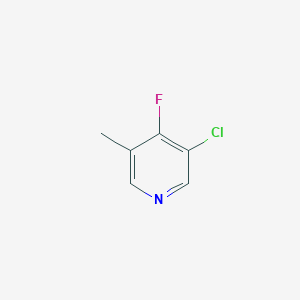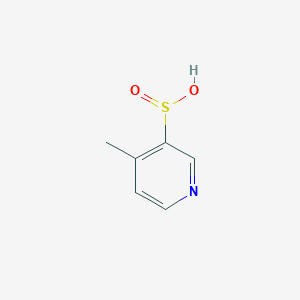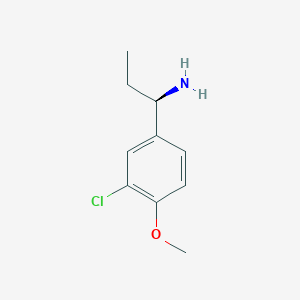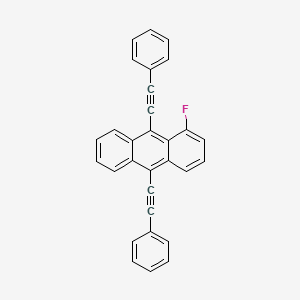
1-Fluoro-9,10-bis(phenylethynyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-9,10-bis(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its strong fluorescence properties, making it a valuable material in various scientific and industrial applications. The presence of a fluorine atom enhances its chemical stability and modifies its electronic properties, making it distinct from other anthracene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-9,10-bis(phenylethynyl)anthracene can be synthesized through a series of organic reactions. A common method involves the Sonogashira coupling reaction, where 1-fluoro-9,10-dibromoanthracene is reacted with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated anthracene derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Partially hydrogenated anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-9,10-bis(phenylethynyl)anthracene has several scientific research applications:
Chemistry: Used as a fluorescent probe in photophysical studies due to its strong fluorescence and stability.
Biology: Employed in bioimaging and fluorescence microscopy to label and visualize biological molecules and structures.
Medicine: Investigated for its potential use in photodynamic therapy, where its fluorescence properties can be harnessed to target and destroy cancer cells.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its efficient light-emitting properties.
Mechanism of Action
The mechanism by which 1-fluoro-9,10-bis(phenylethynyl)anthracene exerts its effects is primarily through its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to the emission of fluorescence. This process involves the transition of electrons from the ground state to an excited state and back to the ground state, releasing energy in the form of light. The presence of the fluorine atom influences the electronic distribution within the molecule, enhancing its fluorescence efficiency and stability.
Comparison with Similar Compounds
1-Fluoro-9,10-bis(phenylethynyl)anthracene can be compared with other anthracene derivatives, such as:
9,10-Bis(phenylethynyl)anthracene: Similar in structure but lacks the fluorine atom, resulting in different electronic properties and fluorescence efficiency.
1-Chloro-9,10-bis(phenylethynyl)anthracene: Contains a chlorine atom instead of fluorine, leading to variations in chemical reactivity and stability.
2-Chloro-9,10-bis(phenylethynyl)anthracene: Another chlorinated derivative with distinct photophysical properties.
The uniqueness of this compound lies in its enhanced stability and fluorescence efficiency due to the presence of the fluorine atom, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
53134-89-7 |
|---|---|
Molecular Formula |
C30H17F |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-fluoro-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C30H17F/c31-29-17-9-16-27-26(20-18-22-10-3-1-4-11-22)24-14-7-8-15-25(24)28(30(27)29)21-19-23-12-5-2-6-13-23/h1-17H |
InChI Key |
YCKSJJIBZGMBEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


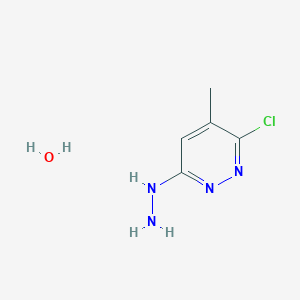
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13128439.png)
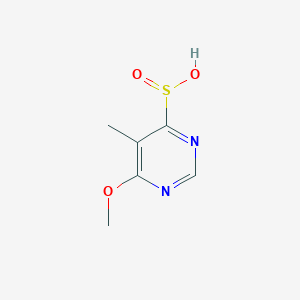
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)

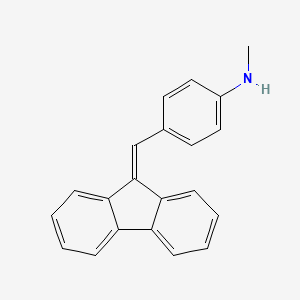
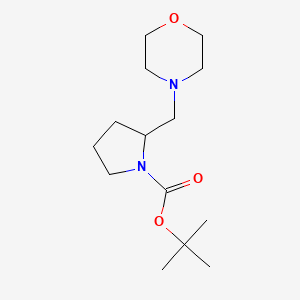
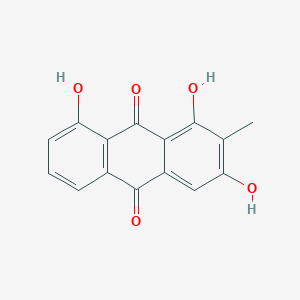
![6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)
![3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium](/img/structure/B13128490.png)
